molecular formula C18H18O6 B8249903 Eriodictyol 7,3',4'-trimethyl ether

Eriodictyol 7,3',4'-trimethyl ether

Cat. No.: B8249903
M. Wt: 330.3 g/mol
InChI Key: MRFOCZPULZWYTJ-UHFFFAOYSA-N
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Description

Eriodictyol 7,3’,4’-trimethyl ether is a flavonoid compound belonging to the flavanones subclass. It is a derivative of eriodictyol, which is found abundantly in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eriodictyol 7,3’,4’-trimethyl ether typically involves the methylation of eriodictyol. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of Eriodictyol 7,3’,4’-trimethyl ether may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Eriodictyol 7,3’,4’-trimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

Scientific Research Applications

Eriodictyol 7,3’,4’-trimethyl ether has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for neuroprotection, cardioprotection, and anti-cancer treatments.

    Industry: Utilized in the development of nutraceuticals and functional foods

Mechanism of Action

The mechanism of action of Eriodictyol 7,3’,4’-trimethyl ether involves its ability to modulate various cellular signaling pathways. It activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes. This compound also inhibits the toll-like receptor 4, mitogen-activated protein kinase (MAPK), and PI3K/Akt pathways, which are involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eriodictyol 7,3’,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, eriodictyol. This modification also potentially increases its therapeutic efficacy .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOCZPULZWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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